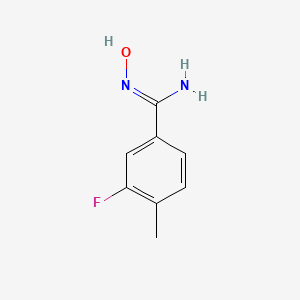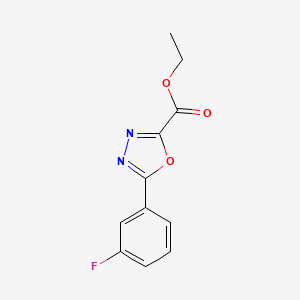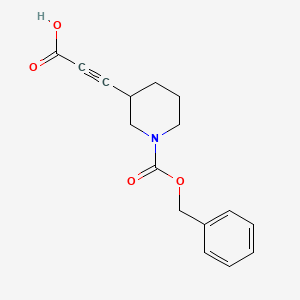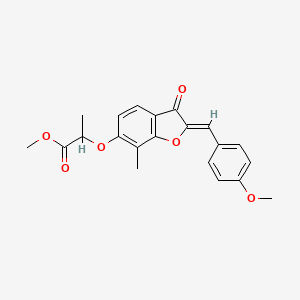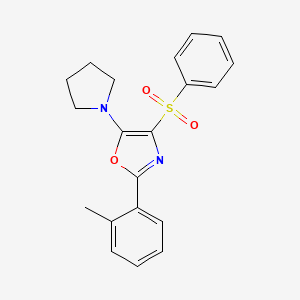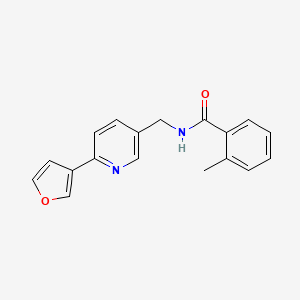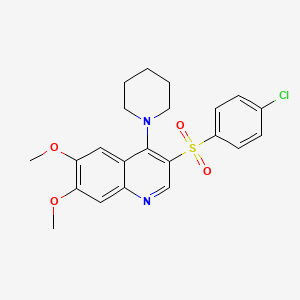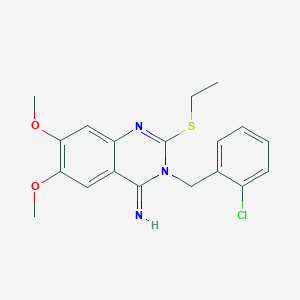![molecular formula C19H28N4O3 B2734444 4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2309588-54-1](/img/structure/B2734444.png)
4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazine moiety, and a cyclopropyl group, making it a unique structure for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the cyclopropyl group, and finally, the formation of the piperidine ring. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and piperidine carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide shares structural similarities with other piperidine and pyridazine derivatives, such as 4-[(6-Methylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide and 4-[(6-Phenylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide.
Unique Features: The presence of the cyclopropyl group and the specific arrangement of functional groups make this compound unique compared to its analogs.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-19(20-16-7-11-25-12-8-16)23-9-5-14(6-10-23)13-26-18-4-3-17(21-22-18)15-1-2-15/h3-4,14-16H,1-2,5-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGODNFGPMZPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
![8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide](/img/structure/B2734364.png)
